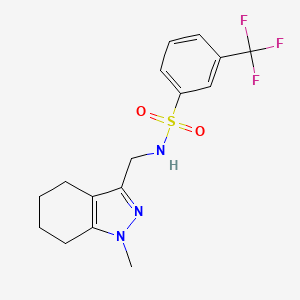

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3O2S/c1-22-15-8-3-2-7-13(15)14(21-22)10-20-25(23,24)12-6-4-5-11(9-12)16(17,18)19/h4-6,9,20H,2-3,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOGTWPKRRRSRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Sulfonamide Formation: The final step involves the reaction of the indazole derivative with a sulfonyl chloride to form the sulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibition or receptor modulation.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally related molecules from the pesticide and pharmaceutical domains, focusing on functional groups, substituents, and implied bioactivity.

Table 1: Structural and Functional Comparison

Key Observations:

Sulfonamide vs. Carboxamide: The target compound’s sulfonamide group distinguishes it from flutolanil and cyprofuram, which are carboxamides.

Indazole Core : The tetrahydroindazole in the target compound contrasts with flutolanil’s simple benzamide scaffold. Indazole derivatives are prevalent in kinase inhibitors (e.g., FDA-approved drugs like crizotinib) due to their ability to mimic adenine in ATP-binding pockets.

Trifluoromethyl Group : Shared with flutolanil, the -CF₃ group likely improves metabolic stability and membrane permeability in both compounds .

Synthetic Complexity : Compound 166 () highlights the challenges of synthesizing indazole derivatives with multiple stereogenic centers and atropisomers, suggesting similar complexities may arise in the target compound’s production .

Research Findings and Limitations

- Activity Gaps: No direct bioactivity data for the target compound are available in the provided evidence. However, flutolanil’s fungicidal action via succinate dehydrogenase inhibition implies that sulfonamide/benzamide scaffolds can target metabolic enzymes .

- Synthetic Challenges : underscores the need for advanced resolution techniques (e.g., chiral chromatography) for indazole derivatives with stereochemical complexity, a likely hurdle for the target compound .

Biological Activity

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that combines indazole and benzenesulfonamide moieties. This compound has attracted attention due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and antimicrobial activity. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and experimental data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 363.37 g/mol. The compound features a trifluoromethyl group which may enhance its biological activity by increasing lipophilicity and altering interaction with biological targets.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.

- Receptor Interaction : The indazole moiety may interact with various receptors, potentially modulating signaling pathways related to inflammation and pain.

- Antimicrobial Properties : The sulfonamide group is known for its antibacterial properties, which may contribute to the overall biological profile of the compound.

Anti-inflammatory Activity

Research indicates that sulfonamide derivatives can exhibit significant anti-inflammatory effects. A study investigated the impact of several benzenesulfonamide derivatives on perfusion pressure in isolated rat hearts. The results demonstrated that certain derivatives could effectively decrease perfusion pressure through calcium channel inhibition, suggesting a potential mechanism for their anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial potential of sulfonamides has been well-documented. In vitro studies have shown that compounds similar to this compound exhibit activity against various bacterial strains. For instance, a related study highlighted the efficacy of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli .

Case Studies

Several case studies have explored the pharmacological effects of related compounds:

- Cardiovascular Effects : A study on benzenesulfonamide derivatives showed their ability to modulate cardiovascular parameters in animal models, indicating potential therapeutic applications in heart diseases .

- Cancer Research : Investigations into indazole-containing compounds have revealed their cytotoxic effects on cancer cell lines such as HeLa cells, suggesting a role in cancer therapy .

Table 1: Biological Activity Evaluation

| Compound Name | Dose (nM) | Effect on Perfusion Pressure | Mechanism |

|---|---|---|---|

| Control | - | Baseline | - |

| Benzenesulfonamide | 0.001 | Decrease | Calcium Channel Inhibition |

| Compound 2 | 0.001 | Decrease | Unknown |

| Compound 3 | 0.001 | No significant effect | - |

| Compound 4 | 0.001 | Significant decrease | Calcium Channel Inhibition |

| Compound 5 | 0.001 | Moderate decrease | Unknown |

This table summarizes findings from an experimental design evaluating the biological activity of various benzenesulfonamide derivatives on perfusion pressure in isolated rat hearts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.